Yamogenin

Catalog No.
S536972
CAS No.
512-06-1
M.F
C27H42O3
M. Wt
414.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yamogenin

CAS Number

512-06-1

Product Name

Yamogenin

IUPAC Name

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

WQLVFSAGQJTQCK-CAKNJAFZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Neodiosgenin; Yamogenin; Jamogenin.

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1

The exact mass of the compound Yamogenin is 414.3134 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226132. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans - Diosgenin - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]. However, this does not mean our product can be used or applied in the same or a similar way.

Yamogenin is a naturally occurring steroidal sapogenin and the C-25 epimer of diosgenin. Extracted primarily from Dioscorea species and Trigonella foenum-graecum (fenugreek), it serves as a critical chiral building block in the pharmaceutical industry [1]. Its primary industrial value lies in its spirostane skeleton, which can undergo Marker degradation to yield steroidal intermediates like pregnenolone and progesterone. As a highly purified chemical standard, Yamogenin is essential for standardizing botanical extracts, quantifying 25S/25R epimeric ratios, and serving as a stereospecific precursor for the synthesis of 25S-configured steroidal drugs and solanum alkaloids [2].

Substituting yamogenin with its more common 25R-epimer, diosgenin, or other in-class sapogenins like tigogenin, fundamentally alters the stereochemical outcome of downstream synthesis [1]. Because the C-25 methyl group in yamogenin possesses a β-orientation (25S) rather than the α-orientation (25R) found in diosgenin, it dictates the spatial arrangement of the F-ring. This structural divergence prevents generic substitution in stereocontrolled syntheses of specific alkaloid analogues and neo-steroids. Furthermore, in quality control applications, failing to use a pure yamogenin standard prevents the accurate resolution of the 919/900 cm⁻¹ infrared absorption ratio, leading to misquantification of sapogenin yields in commercial extraction processes [2].

Stereospecific Precursor Suitability for 25S-Steroid Synthesis

In the synthesis of stereospecific steroidal derivatives and solanum alkaloids (such as demissidine analogues), the starting sapogenin dictates the final C-25 configuration. Yamogenin provides the requisite 25S (β-methyl) configuration, whereas diosgenin provides the 25R (α-methyl) configuration. Utilizing yamogenin allows for the direct synthesis of 25S-target molecules without requiring complex, low-yield stereoinversion steps at the C-25 position, which are notoriously difficult to achieve under standard catalytic hydrogenation or reductive amination conditions [1].

Evidence DimensionC-25 Stereochemical Configuration
Target Compound DataYamogenin (25S, β-methyl orientation)
Comparator Or BaselineDiosgenin (25R, α-methyl orientation)
Quantified DifferenceAbsolute inversion of the C-25 chiral center
ConditionsPrecursor selection for stereocontrolled steroidal/alkaloid synthesis

Procurement of pure yamogenin is mandatory when the target pharmaceutical active pharmaceutical ingredient (API) or intermediate requires a 25S configuration.

Analytical Differentiation via Infrared Spectrophotometry

Yamogenin and diosgenin frequently co-occur in plant matrices, necessitating precise analytical standards for extract standardization. Infrared (IR) spectrophotometry distinguishes these epimers based on the F-ring spirostan structure fingerprint region. For yamogenin (a 25S-sapogenin), the absorption band at 919 cm⁻¹ is stronger than the band at 900 cm⁻¹. In contrast, the diosgenin (25R) baseline exhibits an inverted ratio, with the 900 cm⁻¹ band being stronger than the 919 cm⁻¹ band[1].

Evidence DimensionIR Absorption Fingerprint (919 cm⁻¹ vs 900 cm⁻¹ intensity)
Target Compound DataYamogenin (Intensity 919 cm⁻¹ > 900 cm⁻¹)
Comparator Or BaselineDiosgenin (Intensity 900 cm⁻¹ > 919 cm⁻¹)
Quantified DifferenceInverted absorption intensity ratio in the spirostanol fingerprint region
ConditionsSolid-state IR spectrophotometry (Nujol/KBr)

A high-purity yamogenin standard is critical for QA/QC laboratories to accurately quantify the 25S/25R epimeric ratio in commercial fenugreek or wild yam extracts.

Comparative Cytotoxic Potency in Ovarian and Cervical Cancer Models

When evaluated for intrinsic biological activity, yamogenin demonstrates potent cytotoxicity that outperforms other common sapogenins like tigogenin. In HeLa cervical cancer cell assays, yamogenin exhibited an IC50 of 16.5 ± 0.59 µg/mL, which is highly comparable to diosgenin (16.3 ± 0.26 µg/mL) but represents more than double the potency of tigogenin (IC50 = 35.6 ± 3.69 µg/mL). Furthermore, in SKOV-3 ovarian cancer cells, yamogenin achieved an IC50 of 16.7 ± 0.08 µg/mL, slightly outperforming diosgenin (19.3 ± 0.97 µg/mL)[1].

Evidence DimensionIn vitro IC50 (HeLa and SKOV-3 cell lines)
Target Compound DataYamogenin (16.5 µg/mL in HeLa; 16.7 µg/mL in SKOV-3)
Comparator Or BaselineTigogenin (35.6 µg/mL in HeLa) and Diosgenin (19.3 µg/mL in SKOV-3)
Quantified Difference~2x greater potency than tigogenin; slightly superior to diosgenin in SKOV-3
ConditionsMTT/RTCA viability assays (24-72 hours)

For researchers screening sapogenins for oncology applications, yamogenin offers a highly potent alternative to tigogenin with distinct pathway activation profiles compared to diosgenin.

Analytical Standard for Botanical Extract Standardization

Yamogenin is highly procured for QA/QC workflows to determine the yamogenin-to-diosgenin ratio in Trigonella foenum-graecum and Dioscorea extracts via HPLC or IR spectroscopy, ensuring batch-to-batch consistency in raw material sourcing[1].

Stereospecific Synthesis of 25S-Steroids

It serves as a critical chiral starting material for the semi-synthesis of 25S-configured steroidal drugs and solanum alkaloids (e.g., demissidine analogues) where the β-methyl orientation must be preserved to maintain target pharmacological activity [2].

Precursor for Marker Degradation

Yamogenin is utilized in pharmaceutical manufacturing to undergo side-chain cleavage (Marker degradation) to yield valuable 16-dehydropregnenolone acetate and subsequent steroidal hormones, acting as a direct alternative or complement to diosgenin [2].

Oncology and Apoptosis Research

Employed in in vitro studies as a potent cytotoxic agent to investigate intrinsic and extrinsic apoptotic pathways, specifically evaluating its role in upregulating TNFRSF25 and comparing its efficacy against other sapogenins like tigogenin in cervical and ovarian cancer models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

414.31339520 Da

Monoisotopic Mass

414.31339520 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M487OD4XW3

Other CAS

512-04-9

Wikipedia

Yamogenin

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]

Dates

Last modified: 08-15-2023

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